molecular formula C6HBrCl2N2S B13533763 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine

7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine

Katalognummer: B13533763
Molekulargewicht: 283.96 g/mol
InChI-Schlüssel: CQJLUWWVSARCFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine (CAS: 41102-25-4) is a halogenated heterocyclic compound with a molecular weight of 283.95 g/mol and a purity of ≥95% . Its structure comprises a thieno[3,4-d]pyrimidine core substituted with bromine at position 7 and chlorine at positions 2 and 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antineoplastic agents . Its reactivity is influenced by the electron-withdrawing effects of halogens, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Eigenschaften

Molekularformel

C6HBrCl2N2S

Molekulargewicht

283.96 g/mol

IUPAC-Name

7-bromo-2,4-dichlorothieno[3,4-d]pyrimidine

InChI

InChI=1S/C6HBrCl2N2S/c7-4-3-2(1-12-4)5(8)11-6(9)10-3/h1H

InChI-Schlüssel

CQJLUWWVSARCFS-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(S1)Br)N=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a brominated thiophene derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thieno[3,4-d]pyrimidine core can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or DMF.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions with amines can yield aminothieno[3,4-d]pyrimidines, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it valuable in the development of electronic devices.

Wirkmechanismus

The mechanism of action of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways depend on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Thienopyrimidine Derivatives

2,4-Dichlorothieno[3,2-d]pyrimidine (CAS: 16234-14-3)
  • Structural Differences : Lacks the bromo substituent at position 5.
  • Impact : Reduced molecular weight (212.07 g/mol) and altered reactivity. The absence of bromine limits its utility in aryl cross-coupling reactions, making it less versatile in drug synthesis .
  • Applications : Primarily used as a precursor for nucleophilic substitution reactions .
6-Bromo-4-chlorothieno[3,2-d]pyrimidine (CAS: 225385-03-5)
  • Structural Differences : Bromine at position 6 instead of 6.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. This derivative may exhibit distinct binding affinities in kinase inhibition assays compared to the 7-bromo analog .
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine (CAS: 176530-47-5)
  • Structural Differences : Replaces 2-chloro and 7-bromo groups with methylthio and 4-chloro substituents.

Table 1: Key Thienopyrimidine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Applications
7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine 41102-25-4 283.95 7-Br, 2-Cl, 4-Cl Kinase inhibitor intermediates
2,4-Dichlorothieno[3,2-d]pyrimidine 16234-14-3 212.07 2-Cl, 4-Cl Nucleophilic substitution precursor
6-Bromo-4-chlorothieno[3,2-d]pyrimidine 225385-03-5 244.48 6-Br, 4-Cl Not well-documented

Pyrrolo- and Pyridopyrimidine Analogs

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1131992-30-7)
  • Structural Differences : Replaces the thiophene ring with a pyrrole ring.
  • This derivative (MW: 266.9 g/mol) is explored in antimycobacterial agents due to improved solubility .
7-Bromo-4-chloropyrido[3,2-d]pyrimidine (CAS: 573675-31-7)
  • Structural Differences : Substitutes the thiophene ring with a pyridine ring.
  • Impact : The pyrido system introduces a basic nitrogen, altering pKa and bioavailability. This compound (MW: 244.48 g/mol) is utilized in fluorescence-based assays due to aromatic stacking properties .

Table 2: Heterocyclic Variants of Pyrimidine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Features
7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine 41102-25-4 283.95 Thieno[3,4-d]pyrimidine High cross-coupling reactivity
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine 1131992-30-7 266.90 Pyrrolo[2,3-d]pyrimidine Enhanced solubility
7-Bromo-4-chloropyrido[3,2-d]pyrimidine 573675-31-7 244.48 Pyrido[3,2-d]pyrimidine Fluorescence applications

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability make it superior in facilitating cross-coupling reactions compared to chlorine .
  • Positional Isomerism: 7-Bromo substitution in thienopyrimidines favors interactions with hydrophobic kinase pockets, whereas 6-bromo analogs may exhibit off-target effects .
  • Heterocyclic Core: Thieno systems offer greater metabolic stability than pyrrolo derivatives, which are prone to oxidative degradation .

Biologische Aktivität

7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structure, characterized by the presence of halogen substituents (bromine and chlorine), enhances its biological activity. This article explores the compound's biological activity, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C6HBrCl2N2S
  • Molecular Weight : Approximately 245.0 g/mol
  • Structure : The compound features a thieno[3,4-d]pyrimidine core with bromine and chlorine substituents.

Biological Activity Overview

Research indicates that 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine exhibits notable antiproliferative activity against various cancer cell lines. Its mechanism of action includes cell cycle arrest and potential interactions with specific enzymes involved in cancer proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiproliferativeInduces cell cycle arrest at G2/M phase in MDA-MB-231 breast cancer cells .
CytotoxicityExhibits cytotoxic effects in several tumor cell types under specific conditions .
Enzyme InteractionPotential interactions with enzymes impacting their activity; further research needed.

Cell Cycle Arrest

Studies have shown that 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine induces G2/M phase arrest in cancer cells. In particular, research on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in significant cell accumulation at the G2/M transition without inducing apoptosis, indicating a cytostatic rather than cytotoxic effect at certain concentrations .

Enzyme Inhibition

The compound may interact with various enzymes crucial for tumor growth and survival. For instance, it has been suggested that the halogen substituents enhance its ability to inhibit specific kinases involved in signaling pathways that regulate cell proliferation . Further studies are required to delineate the exact enzymatic targets and pathways influenced by this compound.

Case Studies

  • MDA-MB-231 Cell Line Study :
    • Objective : To assess the antiproliferative effects of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine.
    • Findings : The compound demonstrated significant growth inhibition at low micromolar concentrations and induced G2/M phase arrest without substantial apoptotic markers .
  • Comparative Analysis with Analogues :
    • A comparative study involving structurally similar compounds highlighted that variations in halogenation significantly impacted biological activity. For example, introducing iodine at position C7 enhanced potency and reduced IC50 values for certain analogues compared to the brominated version of thieno[3,4-d]pyrimidines .

Q & A

Basic: What synthetic methodologies are established for preparing 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine?

The synthesis typically involves coupling reactions and halogenation steps. For example:

  • Method A : Use coupling agents like 4-chlorophenylboronic acid with sodium carbonate as a base, followed by purification via flash column chromatography and preparative RP-HPLC (yield: 40%) .
  • Method B : Bromination of precursor compounds (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) using N-bromosuccinimide (NBS) in dichloromethane, yielding 76% after purification .
    Key validation steps include 1^1H/13^13C NMR and HRMS to confirm structural integrity .

Basic: How is the structural characterization of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : Chemical shifts in 1^1H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and 13^13C NMR (e.g., δ 150–160 ppm for pyrimidine carbons) confirm the core structure .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 244.9359 for C7_7H5_5BrClN3_3) ensures molecular formula accuracy .
  • Elemental Analysis : Matches theoretical values (e.g., C: 34.10%, H: 1.99%, N: 17.11%) .

Advanced: How do substituents at the 7-position influence anti-parasitic activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl substituent (Compound 44) : Exhibits potent activity against T. cruzi (IC50_{50} = 0.32 µM) with >50-fold selectivity over host cells (MRC-5 SV2) .
  • 4-Methylphenyl substituent (Compound 45) : Moderate activity (IC50_{50} = 1.12 µM) but reduced cytotoxicity .
  • Small substituents (Cl, Me) : Lower potency but acceptable selectivity, whereas bulkier groups (e.g., benzyl) increase cytotoxicity .
    Note : Modifications at the 3’-OH position reduce activity by 2–3×, emphasizing the need for precise substitution patterns .

Advanced: What in vitro models are used to assess efficacy and toxicity?

  • Parasite viability : T. cruzi Tulahuen CL2 strain cultured in MRC-5 SV2 cells, with β-galactosidase-based assays to quantify growth inhibition .
  • Cytotoxicity : Evaluated using human lung fibroblasts (MRC-5 SV2) and primary mouse macrophages (PMM). IC50_{50} values are calculated via resazurin fluorescence assays .
  • Selectivity Index (SI) : Defined as CC50_{50} (host cell)/IC50_{50} (parasite). Compound 44 achieves SI > 200 in MRC-5 SV2 cells .

Advanced: How to resolve contradictions in substituent effects on activity vs. cytotoxicity?

Contradictions arise when substituents enhance potency but induce toxicity. For example:

  • Chlorophenyl groups : High anti-T. cruzi activity but minimal cytotoxicity (CC50_{50} > 64 µM) due to metabolic stability .
  • Hydrophobic substituents : Increase membrane permeability but trigger off-target effects in PMM assays .
    Solution : Use iterative SAR guided by molecular docking to optimize steric/electronic properties. Pair with metabolic stability assays (e.g., mouse liver microsomes) to exclude toxic metabolites .

Advanced: What is the metabolic stability of 7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine derivatives?

  • Compound 44 : Retains 100% parent compound after 60 minutes in mouse/human liver microsomes, indicating resistance to Phase I/II metabolism .
  • Assay conditions : 0.5 mg/mL microsomes with NADPH/UGT cofactors, analyzed via LC-MS .
    This stability supports in vivo testing in acute Chagas disease models .

Advanced: How does this compound compare to other thieno-pyrimidine analogs?

  • Versus 7-deazapurine analogs : Compound 44 shows superior potency (IC50_{50} = 0.32 µM vs. 2.02 µM for benznidazole) and selectivity .
  • Versus pyrrolo-pyrimidines : Thieno derivatives exhibit better metabolic stability but require halogenation for activity .
  • Key limitation : Limited efficacy against L. infantum due to poor uptake in macrophages .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.